HPLC Purity Benchmarking: Benzyloxypropyl Carbonitrile Intermediate Achieves >99% Purity Versus 95% Typical for Acetyl-Protected Analog
The benzyloxypropyl-protected carbonitrile intermediate can be obtained with HPLC purity exceeding 99% under the improved Cadila process, as reported for the downstream intermediate Formula XVI [1]. In contrast, the commercially supplied 1-acetyl-5-(2-aminopropyl)indoline-7-carbonitrile (CAS 175837-01-1), a commonly cited alternative, is typically offered at 95% minimum purity by multiple vendors . This 4% absolute purity gap translates into substantially lower purification burden and higher throughput in the final Silodosin API step.
| Evidence Dimension | Chemical purity by HPLC |
|---|---|
| Target Compound Data | >99% (HPLC purity for the downstream benzyl-deprotected analog derived from the benzyloxypropyl intermediate) |
| Comparator Or Baseline | 1-Acetyl-5-(2-aminopropyl)indoline-7-carbonitrile: 95% minimum purity (vendor specification, multiple suppliers) |
| Quantified Difference | Absolute purity difference ≥4 percentage points, corresponding to at least 80% reduction in impurity load |
| Conditions | Isocratic/gradient HPLC; vendor CoA and patent experimental sections; Cadila process conditions (ethyl acetate extraction, oxalate salt formation, basification). |
Why This Matters
Higher intermediate purity directly reduces the impurity profile of the final Silodosin API, lowering the burden of downstream purification and minimizing the risk of batch rejection under ICH Q3A guidelines.
- [1] WO 2012/131710 A2. Novel process for the synthesis of indoline derivatives. Cadila Healthcare Ltd., 2012. p. 20, line 305. View Source
